Gigantetrocin A

Description

Historical Context of the Discovery and Isolation of Gigantetrocin A

The initial discovery and subsequent research into this compound are rooted in the broader exploration of the Annonaceae plant family for bioactive compounds.

This compound was first isolated from the bark of Goniothalamus giganteus. nih.gov The process involved activity-directed fractionation, a method where extracts of the plant are systematically separated and tested for biological activity to guide the isolation of active constituents. nih.gov This led to the identification of this compound as a novel bioactive acetogenin (B2873293). researchgate.netresearchgate.net Alongside this compound, other acetogenins (B1209576) such as Gigantriocin were also isolated from this plant. researchgate.net

Following its initial discovery, this compound has been identified in other species of the Annonaceae family. Notably, it has been isolated from the seeds and leaves of Annona muricata, a plant commonly known as soursop. purdue.edunih.govresearchgate.netnih.gov Bioactivity-directed fractionation of Annona muricata extracts has consistently led to the isolation of this compound among other acetogenins. purdue.edunih.gov Furthermore, phytochemical analyses of Annona coriacea leaves have also revealed the presence of this compound-type acetogenins. researchgate.netsci-hub.setandfonline.cominformahealthcare.com

Isolation from Goniothalamus giganteus

Significance of Annonaceous Acetogenins as a Class of Natural Products

Annonaceous acetogenins are a large family of long-chain fatty acid derivatives found exclusively in the Annonaceae plant family. core.ac.ukacs.org This class of over 500 compounds is recognized for its wide spectrum of potent biological activities, including cytotoxic, antitumor, and pesticidal effects. core.ac.ukthieme-connect.com Their unique chemical structures and significant bioactivities have made them a focal point of natural product research. thieme-connect.comnih.gov The potent cytotoxicity of many acetogenins has positioned them as promising candidates for the development of new anticancer agents. derpharmachemica.com

Overview of Research Trajectories for Complex Natural Products like this compound

The research trajectory for complex natural products like this compound typically follows a multi-stage process. frontiersin.orgfrontiersin.org It begins with the isolation and structural elucidation of the compound from its natural source. frontiersin.org This is often followed by the total synthesis of the molecule in the laboratory, which not only confirms the structure but also provides a means to produce the compound and its analogs for further study. thieme-connect.com Subsequent research often focuses on understanding the compound's mechanism of action and structure-activity relationships, which can involve the synthesis of various derivatives to identify the key structural features responsible for its biological activity. acs.org This comprehensive approach, from isolation to synthetic modification and biological evaluation, is characteristic of the drug discovery and development process for promising natural products. frontiersin.orgfrontiersin.org

Structure

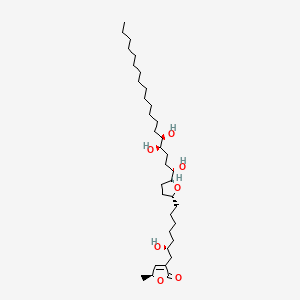

2D Structure

Properties

Molecular Formula |

C35H64O7 |

|---|---|

Molecular Weight |

596.9 g/mol |

IUPAC Name |

(2S)-4-[(2R)-2-hydroxy-7-[(2R,5S)-5-[(1S,4R,5R)-1,4,5-trihydroxynonadecyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(37)32(38)22-23-33(39)34-24-21-30(42-34)19-16-14-15-18-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33-,34-/m0/s1 |

InChI Key |

VFRBLIGIRLWBKM-JBSVHPCSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@@H](CC[C@@H]([C@@H]1CC[C@H](O1)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

gigantetracin A gigantetracin-A gigantetrocin A |

Origin of Product |

United States |

Advanced Methodologies in Structural Elucidation and Stereochemical Assignment of Gigantetrocin a

Spectroscopic and Chemical Methods Utilized for Initial Structural Delineation

The initial elucidation of Gigantetrocin A's structure was accomplished through a synergistic application of various analytical methods. Spectroscopic techniques provided the primary framework, while chemical derivatization helped to confirm and place specific functionalities.

Core spectroscopic methods included:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR were fundamental in piecing together the molecular structure. purdue.eduoatext.com ¹H-NMR helped to determine the number and types of protons and their neighboring environments, while ¹³C-NMR revealed the carbon backbone. oatext.com

Mass Spectrometry (MS) : Techniques such as Electron Impact (EI-MS) and Chemical Ionization (CI-MS) provided crucial information on the molecular weight and generated diagnostic fragment ions. researchgate.net These fragmentation patterns helped to locate functional groups along the long aliphatic chain. purdue.eduresearchgate.net

Infrared (IR) Spectroscopy : This technique was used to identify the presence of key functional groups characteristic of acetogenins (B1209576), such as hydroxyl (-OH) groups and the α,β-unsaturated γ-lactone ring. oatext.com

Chemical methods were employed to confirm these findings. A key strategy involved the chemical derivatization of the parent molecule. For instance, creating trimethylsilyl (B98337) (TMSi) derivatives of the hydroxyl groups facilitated analysis by mass spectrometry, providing more detailed fragmentation information that was essential for placing these groups along the carbon skeleton. purdue.edu Furthermore, specific chemical reactions were used to probe the molecule's reactivity and confirm structural elements; for example, this compound was treated with triphenylphosphine (B44618) and carbon tetrachloride to produce chlorinated derivatives such as 4(S)-Chloro-4-deoxythis compound, with the structures of these new compounds being confirmed by spectroscopic methods. nih.gov

| Technique | Purpose in Initial Structural Delineation | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Identifies proton and carbon environments, revealing the molecular skeleton and functional group presence. | purdue.eduoatext.com |

| Mass Spectrometry (EI-MS, CI-MS) | Determines molecular weight and provides diagnostic fragmentation patterns to locate functionalities. | purdue.eduresearchgate.net |

| Infrared (IR) Spectroscopy | Confirms the presence of characteristic functional groups like hydroxyls and the γ-lactone. | oatext.com |

| Chemical Derivatization (e.g., TMSi ethers) | Aids MS fragmentation analysis for precise placement of hydroxyl groups. | purdue.edu |

| Chemical Reaction (e.g., Chlorination) | Probes reactivity and confirms structural features by creating new, characterizable derivatives. | nih.gov |

Confirmation of Complex Stereochemistry in Mono-Tetrahydrofuran Acetogenins

Assigning the correct stereochemistry is one of the most challenging aspects of characterizing acetogenins due to their numerous stereocenters. For mono-THF acetogenins like this compound, a multi-step approach is necessary to define both the relative and absolute configurations.

The Mosher ester method is a cornerstone technique for determining the absolute configuration of the chiral carbinol (hydroxyl-bearing) centers. purdue.edu This involves reacting the alcohol with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the changes in the ¹H-NMR chemical shifts of protons near the newly formed ester, the absolute stereochemistry (R or S) of the carbinol center can be deduced. purdue.eduresearchgate.net For complex molecules with multiple hydroxyls, an "advanced Mosher ester methodology" is applied, though interpretation can be difficult. researchgate.net

To simplify the complex NMR spectra and determine the relative stereochemistry of diol functionalities, specific derivatization techniques were used. For this compound, formaldehyde (B43269) acetal (B89532) derivatives were prepared. researchgate.net These cyclic acetals simplify the NMR signals and allow for the characterization of the relative stereochemistries of the two stereogenic centers originating from the diol. researchgate.net Subsequently, Mosher esters of these acetal derivatives can be prepared, which allows for the unambiguous assignment of absolute configurations to the remaining free hydroxyls. researchgate.net

Finally, the proposed structure and stereochemistry are often confirmed through total synthesis. The first total synthesis of this compound was reported in 2000. beilstein-journals.org The spectral data of the synthetically created compound were then compared to those of the natural product, and a match provides ultimate confirmation of the proposed structure. beilstein-journals.org

| Methodology | Purpose in Stereochemical Assignment | Reference |

|---|---|---|

| Mosher Ester Analysis (MTPA) | Determines the absolute configuration (R/S) of individual chiral alcohol centers. | purdue.eduresearchgate.net |

| Formaldehyde Acetal Derivatization | Determines the relative stereochemistry of 1,2-diol systems by simplifying NMR analysis. | researchgate.net |

| Comparison with Synthetic Models | Helps assign the relative stereochemistry of the THF ring system (e.g., threo/trans/threo). | purdue.edujst.go.jp |

| Total Synthesis | Provides ultimate confirmation of the proposed structure and stereochemistry by matching spectral data. | beilstein-journals.org |

Advancements in Spectrometric Techniques for Characterization in Research

Research on acetogenins has benefited significantly from advancements in spectrometric and chromatographic technologies, allowing for more rapid and precise characterization, often from complex mixtures.

High-Resolution Mass Spectrometry (HR-MS) is a critical tool that provides the exact mass of the parent molecule and its fragments. This high level of accuracy allows for the determination of the elemental composition, confirming the molecular formula. purdue.edu

Two-Dimensional (2D) NMR techniques have become indispensable. Methods like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Coherence (HMBC) allow scientists to establish correlations between protons and carbons in the molecule. For example, an HMBC experiment can confirm the location of a carbonyl group by showing a correlation between protons on adjacent carbons and the carbonyl carbon itself.

The coupling of chromatography with mass spectrometry has revolutionized the analysis of natural product extracts.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) allows for the separation of individual acetogenins from a crude extract, followed by immediate mass analysis for identification. oatext.comresearchgate.net

More recently, Supercritical Fluid Chromatography (SFC) coupled to High-Resolution Tandem Mass Spectrometry (SFC-MS/MS) has been developed for the analysis of acetogenins. researchgate.net This method offers improved chromatographic resolution and faster analysis times compared to traditional HPLC. researchgate.net A key innovation in this area is the post-column addition of lithium iodide. The characterization of lithium adducts via tandem mass spectrometry (MS/MS) provides more extensive and structurally informative fragmentation patterns compared to protonated or sodiated molecules, aiding in the detailed structural characterization of isomers. researchgate.net

| Advanced Technique | Application and Advantage | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Provides exact mass and elemental composition for molecular formula confirmation. | purdue.edu |

| 2D NMR (COSY, HMBC) | Establishes atom connectivity within the molecule to confirm the structural skeleton. | |

| HPLC-MS | Separates and identifies compounds from complex mixtures. | oatext.comresearchgate.net |

| SFC-MS/MS with Lithium Adducts | Offers higher resolution and speed; lithium adducts provide superior structural information from fragmentation. | researchgate.net |

Biosynthetic Investigations of Gigantetrocin a

Proposed Biogenetic Pathways of Annonaceous Acetogenins (B1209576)

The biosynthesis of Annonaceous acetogenins is proposed to originate from the polyketide pathway. nih.govscielo.br The general hypothesis suggests that a long-chain fatty acid undergoes a series of transformations to yield the characteristic acetogenin (B2873293) scaffold. A key feature of this proposed pathway is the formation of the tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings. It is suggested that these cyclic ether cores are generated from an unconjugated polyene precursor. mdpi.com This polyene undergoes stereospecific polyepoxidation, which is then followed by a cascade of cyclization reactions to form the THF or THP rings. mdpi.comcore.ac.uk

The stereochemistry of the final acetogenin is determined by the configuration of the double bonds in the initial polyene precursor and the direction of the epoxidation and subsequent cyclization. sysrevpharm.org For instance, trans double bonds in the precursor are proposed to lead to an erythro configuration in the final product, while cis double bonds result in a threo configuration. sysrevpharm.org

Gigantetrocin A is a mono-THF acetogenin. beilstein-journals.org Its biogenesis is thought to follow a pathway involving the epoxidation of a cis-diene precursor, followed by ring-opening of the epoxide moieties and subsequent ring closure to form the THF ring flanked by hydroxyl groups. ird.fr More specifically, this compound-type acetogenins are presumed to be generated from a keto cis-alkene. The pathway involves the reduction of the keto group and the formation of a vicinal diol through the ring-opening of another epoxide group, which then cyclizes to form the mono-THF ring with a single flanking hydroxyl group. nih.gov

Identification of Precursors and Enzymatic Steps in Acetogenin Biosynthesis

The fundamental building blocks for Annonaceous acetogenins are derived from long-chain fatty acids (C32 or C34) and a propan-2-ol unit, which are assembled via the polyketide pathway. mdpi.comcore.ac.uk The long fatty acid chain is believed to be formed by the condensation of acetate (B1210297) units. This polyketide chain then serves as the substrate for a series of enzymatic modifications.

The key enzymatic steps in the biosynthesis of the acetogenin core are thought to be:

Polyepoxidation: A series of epoxidation reactions, likely catalyzed by epoxidases, converts specific double bonds along the polyene fatty acid chain into epoxides.

Cyclization: The epoxide rings are then opened and cyclize to form the characteristic THF or THP rings. This cascade is thought to be catalyzed by enzymes that control the regio- and stereoselectivity of the cyclization, leading to the diverse stereochemical arrangements found in natural acetogenins. core.ac.ukird.fr

Hydroxylation: Various hydroxyl groups are introduced at specific positions along the carbon chain, likely by hydroxylase enzymes.

Lactonization: The terminal carboxylic acid of the fatty acid chain combines with a 2-propanol unit at the C-2 position to form the characteristic α,β-unsaturated γ-lactone ring. nih.govmdpi.com

While radiolabeling studies with potential precursors would be the definitive method to elucidate the pathway, such experiments have been challenging due to the slow growth of Annonaceous plants in tissue culture. sysrevpharm.org The acetogenins produced can inhibit the growth of the plant callus, complicating these investigations. sysrevpharm.org

Genetic Studies Pertaining to Biosynthetic Gene Clusters (if applicable to this compound or related acetogenins)

Direct genetic studies on the biosynthesis of this compound in its native producer, Goniothalamus giganteus, are not yet available in the literature. However, recent genomic research on a related Annonaceae species, Annona cherimola (cherimoya), has provided the first significant insights into the genetic basis of acetogenin production. mdpi.comresearchgate.net

In a 2024 study, a chromosome-level genome assembly of Annona cherimola 'Booth' led to the identification of a putative biosynthetic gene cluster (BGC) potentially responsible for acetogenin synthesis. mdpi.comresearchgate.net This identified BGC (BGC1, Ach20829-Ach20837) is predicted to synthesize polyketides. researchgate.net

The structure of an Annonaceous acetogenin can be divided into three main parts: the lactone ring, the THF rings, and the long-chain fatty acid backbone. researchgate.net The identified gene cluster in A. cherimola contains genes that could plausibly be involved in the biosynthesis of these components. researchgate.net Although this research was conducted on A. cherimola, which produces different acetogenins (like annonacin), the discovery of this BGC is a landmark finding for the entire class of compounds. It suggests that the biosynthetic machinery is clustered in the genome, which is a common feature for the production of specialized metabolites in plants.

Given the conserved nature of biosynthetic pathways for related compounds within a plant family, it is highly probable that a similar gene cluster exists in Goniothalamus giganteus and governs the biosynthesis of this compound. Future research involving the sequencing of the G. giganteus genome and comparative genomics could confirm the presence of this cluster and elucidate the specific genes and enzymes responsible for the unique structural features of this compound.

Synthetic Strategies for Gigantetrocin a

Total Synthesis Approaches to Gigantetrocin A

The pursuit of the total synthesis of this compound has led to the development of several elegant and efficient strategies. These approaches showcase the power of modern organic synthesis in constructing complex molecular architectures with high levels of stereocontrol.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.orge3s-conferences.org For this compound, a common retrosynthetic strategy involves a convergent approach. The molecule is typically disconnected into two main fragments: a unit containing the tetrahydrofuran (B95107) (THF) ring and another containing the γ-lactone moiety. beilstein-journals.orgnih.gov This disconnection is often planned at the bond connecting the THF-containing portion and the butenolide side chain, allowing for the independent synthesis of these two key intermediates. beilstein-journals.orgnih.gov For instance, a Wittig reaction can be envisioned to form the carbon-carbon double bond that links these two fragments in the final steps of the synthesis. beilstein-journals.orgnih.gov This convergent strategy is generally more efficient than a linear approach, especially for complex molecules. nih.gov

Development of Stereoselective Methods for Tetrahydrofuran Ring Construction

A critical challenge in the synthesis of this compound is the stereocontrolled formation of the substituted tetrahydrofuran (THF) ring. nih.gov Chemists have devised several powerful methods to address this.

One successful strategy involves the Sharpless asymmetric dihydroxylation (AD) of a diene to install the necessary stereocenters, followed by a cyclization step to form the THF ring. beilstein-journals.orgnih.govbeilstein-journals.org In the synthesis reported by Shi's group, a Sharpless AD reaction was used to create a diol, which then underwent a Co(II)-catalyzed oxidative cyclization (Mukaiyama epoxidation method) to furnish the trans-THF ring building block. beilstein-journals.orgnih.govbeilstein-journals.org

Other notable methods for stereoselective THF ring synthesis that have been applied to acetogenins (B1209576) in general include:

Iodoetherification of allylic alcohols. nih.gov

Osmium-catalyzed oxidative cyclization of diols, which is particularly effective for creating cis-2,5-disubstituted THF rings. mdpi.comiupac.org

Permanganate-promoted oxidative cyclization of 1,5-dienes. mdpi.com

| Method | Key Reagents | Stereochemical Outcome | Reference |

| Sharpless Asymmetric Dihydroxylation / Oxidative Cyclization | AD-mix, Co(modp)₂ | trans-THF | beilstein-journals.orgnih.govbeilstein-journals.org |

| Iodoetherification | I₂ or NIS | trans-THF | nih.gov |

| Osmium-catalyzed Oxidative Cyclization | OsO₄ (cat.), NMO | cis-THF | mdpi.comiupac.org |

| Permanganate-promoted Oxidative Cyclization | KMnO₄ | cis-THF | mdpi.com |

Convergent Synthesis Methodologies

In the context of this compound, a typical convergent synthesis involves the preparation of a THF-containing fragment and a separate γ-lactone fragment. beilstein-journals.orgnih.gov These two building blocks are then coupled together to form the carbon skeleton of the final molecule. beilstein-journals.orgnih.gov This late-stage coupling allows for the efficient assembly of the complex target and minimizes the number of steps in the longest linear sequence.

Strategic Application of Modern Organic Reactions

The total synthesis of this compound has served as a showcase for the strategic application of several powerful modern organic reactions.

Wittig Reaction: This reaction has been a cornerstone in the synthesis of this compound, used to couple the THF-containing aldehyde or phosphonium (B103445) salt with the γ-lactone fragment. beilstein-journals.orgnih.govnih.gov The Wittig reaction is a reliable method for forming carbon-carbon double bonds. total-synthesis.com

Oxidative Cyclization: As mentioned earlier, cobalt-catalyzed oxidative cyclization has been instrumental in forming the trans-THF ring of this compound from a dienediol precursor. beilstein-journals.orgbeilstein-journals.org This type of reaction, which forms a cyclic ether through an oxidation process, is a powerful tool in the synthesis of natural products containing THF rings. nih.gov

Sharpless Asymmetric Reactions: The Sharpless asymmetric dihydroxylation and asymmetric epoxidation are frequently used to set key stereocenters with high enantioselectivity, which are then elaborated to form the chiral THF core. beilstein-journals.orgnih.govbeilstein-journals.org

Challenges and Innovations in Total Synthesis of Complex Natural Products

The total synthesis of complex natural products like Annonaceous acetogenins is a major driver of innovation in organic chemistry. ingentaconnect.com Key challenges include:

Stereochemical Control: The presence of multiple stereocenters demands the development and application of highly stereoselective reactions.

Efficiency and Scalability: Devising synthetic routes that are concise, high-yielding, and can be scaled up to produce meaningful quantities of the target compound is a constant challenge.

Development of New Methods: The unique structural features of complex natural products often necessitate the invention of new synthetic methodologies. The work on acetogenins has contributed to the development of powerful oxidative cyclization methods for THF ring formation. mdpi.comiupac.org

The pursuit of acetogenin (B2873293) synthesis has led to significant advances in areas such as asymmetric catalysis and convergent synthesis strategies, which are broadly applicable to other complex targets.

Partial Synthesis and Semi-synthetic Modifications

Partial synthesis, or semisynthesis, uses naturally occurring compounds as starting materials to produce new molecules. wikipedia.org While the focus for this compound has been on total synthesis, the development of semi-synthetic analogs from natural products is a common strategy in medicinal chemistry to improve activity or other properties. chemistry-chemists.com There is limited specific information in the searched literature on the partial synthesis of this compound itself. However, the successful total syntheses now pave the way for the creation of designed analogues to explore structure-activity relationships.

Investigation of Biological Activities and Underlying Mechanisms of Action in Preclinical Models

Antiproliferative and Cytotoxic Activities in In Vitro Cancer Cell Models

Gigantetrocin A, an Annonaceous acetogenin (B2873293), has demonstrated significant antiproliferative and cytotoxic effects in various in vitro cancer cell models. These compounds are noted for their potent ability to inhibit cell growth and induce cell death in malignant cells, often with a degree of selectivity.

Selective Cytotoxicity to Human Tumor Cell Lines (e.g., MCF-7/Adr, HCT-8, HT-29)

Research has consistently shown that this compound exhibits selective cytotoxicity against a range of human tumor cell lines. researchgate.net This selectivity is a crucial aspect of its potential as an anticancer agent, as it suggests the compound may preferentially target cancer cells over normal, healthy cells.

One of the key characteristics of Annonaceous acetogenins (B1209576), including this compound, is their effectiveness against multidrug-resistant (MDR) cancer cell lines. nih.gov For instance, studies have highlighted its cytotoxic activity against the adriamycin-resistant human breast adenocarcinoma cell line (MCF-7/Adr). d-nb.info This is particularly significant as resistance to conventional chemotherapy drugs like adriamycin is a major obstacle in cancer treatment.

Furthermore, this compound has shown potent cytotoxic effects against human colon cancer cell lines such as HCT-8 and HT-29. d-nb.info In some cases, the potency of these acetogenins has been reported to be thousands of times greater than that of adriamycin. doc-developpement-durable.org The cytotoxic activity extends to other cancer types as well, including lung carcinoma (A-549), pancreatic carcinoma (PACA-2), and prostate adenocarcinoma (PC-3). doc-developpement-durable.orgindexcopernicus.com

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds against Various Human Cancer Cell Lines

| Compound/Extract | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | MCF-7/Adr | Breast Adenocarcinoma (Adriamycin-resistant) | Cytotoxic | d-nb.info |

| This compound | HCT-8 | Colon Adenocarcinoma | Cytotoxic | d-nb.info |

| This compound | HT-29 | Colon Adenocarcinoma | Selectively cytotoxic | doc-developpement-durable.org |

| Annonaceous Acetogenins (general) | A-549 | Lung Carcinoma | Selectively cytotoxic | doc-developpement-durable.org |

| Annonaceous Acetogenins (general) | PACA-2 | Pancreatic Carcinoma | Selectively cytotoxic | doc-developpement-durable.org |

| Annonaceous Acetogenins (general) | PC-3 | Prostate Adenocarcinoma | Significant cytotoxicity with selectivity | indexcopernicus.com |

| Annonaceous Acetogenins (general) | Hep G2 & 2,2,15 | Hepatoma | Significantly selective in vitro cytotoxicity | doc-developpement-durable.org |

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which this compound and other Annonaceous acetogenins exert their anticancer effects is by inducing apoptosis, or programmed cell death. nih.govfrontiersin.org This is a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis. frontiersin.org

Molecular Mechanisms of Action

The potent biological activities of this compound are underpinned by specific molecular mechanisms that disrupt critical cellular processes in cancer cells.

Inhibition of Mitochondrial Complex I (NADH–ubiquinone oxidoreductase)

A well-established molecular target of this compound and other Annonaceous acetogenins is the mitochondrial complex I, also known as NADH-ubiquinone oxidoreductase. nih.govd-nb.inforesearchgate.net This enzyme complex is a crucial component of the electron transport chain in mitochondria, playing a central role in cellular respiration and energy production. cam.ac.ukfrontiersin.org

Annonaceous acetogenins are among the most potent inhibitors of mitochondrial complex I. researchgate.net They are thought to block the electron flow within this complex, which hinders the oxidation of NADH. beilstein-journals.orgnih.gov This inhibition disrupts the entire process of oxidative phosphorylation. nih.gov The binding of these inhibitors to complex I is a key event that triggers the downstream cytotoxic effects. researchgate.net

Effects on Cellular ATP Production

By inhibiting mitochondrial complex I, this compound directly impacts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govmdpi.com The disruption of the electron transport chain significantly reduces the efficiency of oxidative phosphorylation, which is the main pathway for ATP synthesis in most cells. frontiersin.orgmdpi.com

Cancer cells often have high energy demands to fuel their rapid proliferation, and while they can utilize glycolysis, many remain dependent on mitochondrial ATP production. researchgate.netjuniperpublishers.com Therefore, the inhibition of ATP synthesis by this compound can lead to a severe energy crisis within the cancer cell, ultimately contributing to its death. mdpi.com This metabolic targeting is a key aspect of the compound's anticancer activity. researchgate.net

Modulation of Specific Cellular Signaling Pathways (e.g., p21 activation)

Emerging evidence suggests that Annonaceous acetogenins like this compound can also modulate specific cellular signaling pathways that control cell cycle progression and survival. One such pathway involves the p21 protein (also known as p21WAF1/Cip1). altmedrev.com

p21 is a cyclin-dependent kinase (CDK) inhibitor that can induce cell cycle arrest. free.fr Some studies have indicated that certain acetogenins can lead to the upregulation of p21 expression. altmedrev.com This activation of p21 can halt the cell cycle, preventing cancer cells from dividing and proliferating. free.frmdpi.com The modulation of signaling molecules like p21 represents another layer of the complex mechanism of action of this compound, complementing its direct effects on mitochondrial function.

Other Noted Biological Activities in Non-Human Contexts

Beyond its extensively studied anticancer properties, this compound has demonstrated a range of other biological activities in various non-human preclinical models. These activities highlight its potential as a lead compound for the development of novel herbicides, insecticides, and antimicrobial agents.

Photosynthesis Inhibition (in plant models)

This compound, along with other related acetogenins, has been identified as an inhibitor of photosynthesis. sci-hub.seresearchgate.net Research indicates that these compounds interfere with the light-dependent reactions of photosynthesis. researchgate.net Specifically, they have been shown to inhibit the noncyclic electron transport in the Hill reaction, which is a critical process for generating the chemical energy required for carbon fixation. sci-hub.seresearchgate.net By disrupting the electron flow from water to a final electron acceptor, this compound effectively halts a key stage of photosynthesis. This mechanism of action suggests its potential for development as a natural, potent herbicide. sci-hub.se

Larvicidal or Insecticidal Properties (in relevant models)

This compound has shown significant insecticidal and larvicidal activity against various insect species, including agricultural pests and disease vectors. nih.govscielo.brscielo.br Its potency has been demonstrated to be comparable to or even greater than some conventional synthetic insecticides. nih.govscielo.br

One notable study compared the dietary toxicity of this compound and other acetogenins against both insecticide-susceptible and resistant strains of the German cockroach, Blattella germanica. nih.gov The results showed that this compound caused high mortality rates and developmental delays in the nymphs of both strains. nih.gov It was particularly effective in affecting the development of both susceptible and resistant nymphal stages, highlighting its potential to combat insecticide resistance. nih.gov

The compound has also been listed among other acetogenins with documented insecticidal properties against various pests. redalyc.orgredalyc.org Its mechanism of action in insects is believed to be linked to the inhibition of mitochondrial complex I, a mechanism shared with its anticancer activity, which disrupts cellular energy production. thieme-connect.com

Table 1: Summary of Insecticidal Activity of this compound

| Target Insect Species | Model/Assay Type | Observed Effects | Reference(s) |

| Blattella germanica (German cockroach) | Dietary Toxicity Assay | High mortality; developmental delays in nymphs. nih.gov | nih.gov |

| Various Insect Pests | General Screening | Listed as an active insecticidal compound. | scielo.brscielo.brredalyc.orgredalyc.org |

Antimicrobial Activity (in relevant models)

The antimicrobial potential of acetogenins, including compounds of the gigantetrocin-A type, has been an area of investigation. informahealthcare.comresearchgate.net Studies involving crude extracts and fractions rich in acetogenins from plants known to contain this compound have been assayed against several bacterial strains. researchgate.netresearchgate.net For instance, acetogenin-rich fractions have been tested against various Streptococcus species that are commonly associated with oral infections, such as Streptococcus mutans, S. mitis, S. sanguinis, and S. salivarius. researchgate.netresearchgate.net While these studies indicate the antimicrobial potential of the broader class of compounds, further research is required to isolate and confirm the specific activity of this compound against various microbial pathogens. researchgate.netnih.gov

In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Human Clinical Data)

The promising in vitro cytotoxic results of this compound against various cancer cell lines have prompted investigations into its effectiveness in living organisms. These preclinical studies in animal models are crucial for evaluating the compound's therapeutic potential.

Evaluation in Xenograft Models

While this compound has demonstrated potent cytotoxicity against human cancer cell lines in vitro, such as colon cancer (HT-29) and lung cancer (A-549), specific in vivo data from xenograft models using the purified compound are limited in the reviewed literature. nih.govnih.gov However, studies on crude extracts containing a mixture of acetogenins, including this compound, provide preliminary evidence of in vivo anticancer activity. researchgate.net

For example, a study using a graviola fruit extract (GFE), which contains a variety of acetogenins, was evaluated in a mouse xenograft model with MDA-MB-468 breast cancer cells. researchgate.net The dietary administration of the extract resulted in a significant reduction in tumor growth, as measured by tumor weight. researchgate.net This inhibition of tumor growth was associated with the downregulation of key signaling proteins involved in cancer cell proliferation. researchgate.net Although these results are promising, they reflect the combined effect of all compounds in the extract and are not solely attributable to this compound. researchgate.net Further studies using purified this compound in various human tumor xenograft models are necessary to conclusively determine its in vivo efficacy. thieme-connect.com

Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Result (µg/mL) | Reference(s) |

| HT-29 | Colon Adenocarcinoma | ED₅₀ | 1.24 x 10⁻³ | nih.gov |

| A-549 | Lung Carcinoma | ED₅₀ | 3.48 x 10⁻³ | nih.gov |

| PC-3 | Prostate Cancer | ED₅₀ | 5.3 x 10⁻¹ | nih.gov |

ED₅₀: Effective dose for 50% inhibition.

Efficacy in Other Relevant Non-Human Disease Models

Beyond cancer, the therapeutic potential of acetogenin-containing extracts has been explored in other disease models. For instance, a graviola extract was studied for its chemopreventive and chemotherapeutic effects in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast carcinogenesis model in Swiss albino mice. researchgate.net The treatment was reported to provide significant antioxidant defense and therapeutic efficacy against carcinogenesis in this model. researchgate.net As with the xenograft studies, this research highlights the potential of the class of compounds to which this compound belongs, rather than the isolated compound itself.

Structure Activity Relationship Sar Studies and Rational Analog Design

Identification of Key Structural Features Essential for Biological Activity

The hydroxyl groups positioned adjacent to the THF ring are crucial for the biological activity of Gigantetrocin A. core.ac.uk These groups contribute to the hydrophilic nature of the central part of the molecule and are involved in binding to the target enzyme. nih.gov It has been demonstrated that the number, position, and stereochemistry of these hydroxyl groups are critical factors that modulate the biological potency. mdpi.com Specifically, for mono-THF acetogenins (B1209576), those with two flanking hydroxyls are often more active than those with only one. core.ac.uk The precise stereochemical arrangement of these hydroxyls in relation to the THF ring is also a key determinant of activity. nih.gov

The long aliphatic carbon chain is another essential component of this compound, influencing its lipophilicity and ability to traverse cellular membranes. chemistry-chemists.com The length of the carbon chain that separates the THF ring system from the terminal γ-lactone is a critical determinant of potency. nih.gov Research on a series of acetogenins revealed that a spacer of 13 carbons between the flanking hydroxyl of the THF ring system and the γ-unsaturated lactone appears to be optimal for activity against certain cancer cell lines. nih.gov Chains with 11 or 9 carbons were found to be significantly less active. nih.gov

Significance of Flanking Hydroxyl Groups

Design and Synthesis of this compound Analogues and Derivatives

The insights gained from SAR studies have fueled the design and synthesis of numerous analogues of this compound and other acetogenins. The primary goals of these synthetic efforts are to simplify the complex natural product structure, improve potency and selectivity, and explore alternative scaffolds that retain the key pharmacophoric features.

One common strategy involves modifying the THF core. For instance, simplified mimics where the bis-THF core is replaced with ethylene (B1197577) glycol or catechol ethers have been synthesized. nih.gov Another approach focuses on altering the alkyl spacer that connects the THF ring and the γ-lactone moiety. nih.gov

The first total synthesis of this compound was reported in 2000, which was a significant achievement that paved the way for the synthesis of various derivatives. beilstein-journals.org This synthesis utilized a convergent route, with key steps including a Sharpless asymmetric dihydroxylation and a Wittig reaction to connect the THF unit with the γ-lactone segment. beilstein-journals.org

Other synthetic strategies have focused on creating derivatives with modified functional groups. For example, chlorinated analogues of this compound have been synthesized by refluxing the natural product with triphenylphosphine (B44618) in carbon tetrachloride. mdpi.com This reaction yielded a mixture of 4-chloro-4-deoxythis compound and a dichloro bis-THF derivative. mdpi.com

Evaluation of Modified Analogues for Altered Biological Potency and Selectivity

The synthesized analogues of this compound and other acetogenins are typically evaluated for their biological activity against various cancer cell lines to determine how the structural modifications have impacted their potency and selectivity.

In other studies, the introduction of hydroxyl groups and their specific stereochemistry in simplified acetogenin (B2873293) analogues led to selectivity among different tumor cell lines. mdpi.com For example, certain polyether analogues showed good cytotoxicity against HT-29 and HCT-8 cell lines while being inactive against the Bel-7402 cell line. mdpi.com The introduction of a (4R)-hydroxyl group into one analogue increased its potency by a factor of 15. mdpi.com

These findings underscore the principle that even minor modifications to the this compound structure can lead to significant changes in biological activity and can be exploited to develop analogues with improved therapeutic profiles.

Table 1: Bioactivity of Chlorinated this compound Analogues

| Compound | BST (LC50, µg/mL) | A-549 (ED50, µg/mL) | MCF-7 (ED50, µg/mL) | HT-29 (ED50, µg/mL) | A-498 (ED50, µg/mL) | PC-3 (ED50, µg/mL) | PaCa-2 (ED50, µg/mL) |

| This compound | < 0.001 | < 10-6 | < 10-6 | < 10-6 | < 10-6 | < 10-6 | < 10-6 |

| 4-chloro-4-deoxythis compound | 0.002 | 0.003 | 0.002 | < 10-6 | > 10 | 0.003 | 0.002 |

| Dichloro bis-THF derivative | 0.008 | 0.009 | 0.007 | 0.008 | > 10 | < 10-6 | 0.007 |

| Source: Adapted from McLaughlin et al. mdpi.com |

Computational Approaches in SAR Elucidation (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly being used to complement experimental SAR studies of acetogenins. wikipedia.org QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org By analyzing a dataset of compounds with known activities, QSAR can identify the key physicochemical properties and structural features that govern potency. mdpi.com

For acetogenins, QSAR studies can help to:

Predict the biological activity of newly designed analogues before they are synthesized, thus prioritizing the most promising candidates. wikipedia.org

Provide insights into the mechanism of action by identifying the molecular descriptors (e.g., steric, electronic, hydrophobic properties) that are most important for activity.

Guide the design of more potent and selective inhibitors. krishisanskriti.org

The development of a robust QSAR model involves several steps, including the selection of a training set of molecules, calculation of molecular descriptors, and statistical analysis to derive a predictive equation. mdpi.com These computational approaches, when used in conjunction with traditional synthetic and biological evaluation, can significantly accelerate the drug discovery process for new acetogenin-based therapeutic agents. nih.govmdpi.com

Advanced Analytical and Isolation Methodologies in Gigantetrocin a Research

Advanced Chromatographic Techniques for Complex Natural Product Isolation and Purification

The isolation of Gigantetrocin A from its natural source, the bark of Goniothalamus giganteus, is a multi-step process that employs a series of advanced chromatographic techniques. nih.govpurdue.edu The initial extraction is typically performed using solvents like ethanol, followed by partitioning to separate compounds based on their polarity. purdue.edunih.gov The resulting crude fractions, which are complex mixtures, require further purification. nih.gov

Bioactivity-guided fractionation is a common strategy, where chromatographic separation is monitored using bioassays to track the compound of interest. purdue.edunih.gov The brine shrimp lethality test (BST) is a simple and effective bioassay frequently used in the isolation of cytotoxic acetogenins (B1209576) like this compound. purdue.edu

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of Annonaceous acetogenins. oatext.comresearchgate.netjsmcentral.org Reversed-phase columns are typically used, with mobile phases consisting of acetonitrile (B52724) and water gradients. oatext.comresearchgate.net Detection is often set at a low wavelength (around 210-220 nm) due to the weak UV chromophore of the α,β-unsaturated γ-lactone ring present in most acetogenins. researchgate.netspringernature.com The complexity of natural extracts often requires multiple chromatographic steps, including column chromatography (CC) and thin-layer chromatography (TLC), to achieve the isolation of pure compounds. nih.govjsmcentral.orgspringernature.com

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method | Application in Acetogenin (B2873293) Research |

|---|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Gradient of solvents (e.g., Hexane, Ethyl Acetate (B1210297), Methanol) | Fraction collection followed by TLC/Bioassay | Initial fractionation of crude plant extracts. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradients | UV Detector (210-220 nm) | Fine purification and quantitative analysis of acetogenins. oatext.comresearchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Solvent mixtures (e.g., Chloroform/Methanol) | Kedde's Reagent | Monitoring fractions and detecting the presence of the γ-lactone ring. springernature.com |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Reversed-phase (e.g., C18) | Acetonitrile/Water with additives like formic acid | Mass Spectrometer | Screening for known and new acetogenins in extracts and fractions. nih.govtandfonline.com |

High-Resolution Spectrometry in Structural Confirmation Research

Once isolated, the definitive structural elucidation of this compound requires high-resolution spectrometric methods. purdue.edu High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of the molecule. measurlabs.commdpi.com Techniques like electrospray ionization (ESI) are commonly used for acetogenins, and high-resolution analyzers can provide mass accuracy to several decimal places, allowing for the unambiguous assignment of a molecular formula. nih.govmdpi.comsavemyexams.com

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), provide valuable structural information by generating characteristic fragmentation patterns that help identify the core structure and functional groups. nih.govmdpi.com For instance, a study utilizing HPLC combined with a high-resolution Quadrupole-Orbitrap mass spectrometer (HPLC-ESI-Q-Orbitrap) proved to be an efficient method for the rapid and accurate analysis of a complex mixture of Annonaceous acetogenins, including the identification of this compound-type compounds. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR techniques (COSY, HMQC, HMBC), is indispensable for assembling the final structure. purdue.edunih.gov These methods reveal the connectivity of protons and carbons, helping to piece together the long aliphatic chain, the tetrahydrofuran (B95107) (THF) ring, and the lactone moiety. purdue.edu The determination of the complex stereochemistry of this compound is particularly challenging and often requires specialized chemical and spectroscopic methods, such as the advanced Mosher ester method, to assign the absolute configuration of the multiple chiral centers. nih.gov

| Spectrometric Technique | Type of Information Obtained | Relevance to this compound Structure |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental formula. measurlabs.commdpi.com | Confirms the exact molecular formula (e.g., C37H66O7 for Gigantetrocin). |

| Tandem MS (MS/MS) | Structural fragments and connectivity. mdpi.com | Helps identify the core acetogenin skeleton and functional groups. nih.gov |

| ¹H NMR | Proton environment and connectivity. | Maps the proton framework of the aliphatic chain and rings. purdue.edu |

| ¹³C NMR | Carbon skeleton. | Identifies all unique carbon atoms in the molecule. purdue.edu |

| 2D NMR (COSY, HMQC, HMBC) | ¹H-¹H and ¹H-¹³C correlations. | Establishes the complete bonding framework of the molecule. purdue.edu |

| Advanced Mosher Ester Analysis | Absolute configuration of stereocenters. | Determines the specific 3D arrangement of hydroxyl groups. nih.gov |

Quantitative Analysis Methods for Research in Biological Systems (non-human)

Quantitative analysis of this compound in non-human biological systems is crucial for understanding its activity and potential. nih.gov Activity-directed fractionation, as used in its initial isolation, is a semi-quantitative method that correlates the amount of a compound in a fraction with its biological effect, for instance, cytotoxicity against tumor cell lines or toxicity in the brine shrimp lethality test. nih.govpurdue.edu

For more precise quantification in biological research, HPLC-based methods are standard. researchgate.net By developing a validated HPLC method, researchers can determine the concentration of this compound in various samples. researchgate.net This is essential for in vitro studies that test the compound's effects on cell cultures (e.g., human tumor cell lines) to determine metrics like ED₅₀ values. purdue.edu While specific in vivo pharmacokinetic studies on this compound are not detailed in the provided results, the methodologies exist for acetogenins in general. For example, studies on other Annonaceous acetogenins have been conducted in animal models to assess antitumor efficacy, which requires quantitative analysis of the compound in the biological system. researchgate.net

LC/MS is also a powerful tool for quantitative analysis due to its high sensitivity and selectivity, allowing for the detection of low levels of the compound in complex biological matrices. nih.govmdpi.com The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can enhance the accuracy and sensitivity of quantification.

| Method | Principle | Application in Non-Human Biological Research |

|---|---|---|

| Bioactivity-Directed Fractionation | Correlation of fraction potency with analytical signal. | Guiding isolation based on cytotoxicity in brine shrimp or cancer cell lines. nih.govpurdue.edu |

| HPLC-UV | Quantification based on UV absorbance compared to a standard curve. researchgate.net | Determining concentration for in vitro cytotoxicity assays (e.g., ED₅₀ values against A-549, MCF-7, HT-29 cell lines). purdue.edu |

| LC-MS/MS | Highly selective and sensitive mass-based detection. nih.govmdpi.com | Potential for quantifying compound levels in tissues or plasma in preclinical animal models to study efficacy and distribution. researchgate.net |

Future Research Directions and Translational Potential

Exploration of Novel Biological Activities and Targets

Initial studies have primarily focused on the cytotoxic properties of Gigantetrocin A, particularly its potent activity against various human tumor cell lines. researchgate.netresearchgate.net These investigations have revealed its significant potential as an antitumor agent. researchgate.net However, the full spectrum of its biological activities remains largely unexplored. Future research should aim to broaden our understanding of this compound's pharmacological profile.

A key area of future investigation will be the identification of novel molecular targets. While Annonaceous acetogenins (B1209576) are known to inhibit Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain, exploring other potential targets could reveal new therapeutic applications. researchgate.net Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify proteins and pathways that interact with this compound. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and identifying new disease contexts where it could be effective.

Beyond cancer, the potential of this compound and other acetogenins in other therapeutic areas warrants investigation. For instance, their known pesticidal and antiprotozoal properties could be explored for developing new treatments for infectious diseases. beilstein-journals.org Additionally, given the role of mitochondrial dysfunction in various neurodegenerative diseases, the effects of this compound on neuronal cells could be a fruitful area of research.

Development of More Efficient and Sustainable Synthetic Routes

The natural isolation of this compound from its plant source, Goniothalamus giganteus, provides limited quantities, hindering extensive biological evaluation and further development. beilstein-journals.org While a total synthesis has been achieved, current methods can be lengthy and may not be suitable for large-scale production. nih.govsigmaaldrich.com Therefore, a critical area of future research is the development of more efficient and sustainable synthetic strategies.

Furthermore, exploring biocatalysis, utilizing enzymes to perform specific chemical transformations, could offer a more environmentally friendly and highly selective approach to synthesizing this compound and its analogues. synthiaonline.com The development of scalable and cost-effective synthetic routes is a prerequisite for advancing this compound towards preclinical and clinical studies.

Optimization of this compound Analogues for Enhanced Efficacy and Specificity

While this compound exhibits potent bioactivity, its therapeutic window and specificity could potentially be improved through medicinal chemistry efforts. The synthesis and biological evaluation of a library of this compound analogues will be instrumental in establishing a comprehensive structure-activity relationship (SAR). ijpsr.com

Systematic modifications of different parts of the molecule, including the α,β-unsaturated γ-lactone, the tetrahydrofuran (B95107) ring, and the long hydrocarbon chain, can provide insights into the structural requirements for optimal activity and selectivity. newswise.com For example, altering the stereochemistry of the tetrahydrofuran ring system has been shown to significantly impact the potency of related acetogenins. acs.org Introducing different functional groups could also modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical for in vivo efficacy.

The goal of these optimization efforts is to design analogues with enhanced potency against specific cancer cell lines, reduced toxicity towards healthy cells, and improved drug-like properties. This will involve an iterative process of design, synthesis, and biological testing to identify lead compounds with the most promising therapeutic profiles.

Preclinical Development Strategies for Drug Discovery

The path from a promising lead compound to a clinical drug candidate is a rigorous and multi-stage process. ijpsjournal.comfrontiersin.org For this compound or its optimized analogues, a well-defined preclinical development strategy is essential. This phase aims to gather comprehensive data on the safety and efficacy of the compound before it can be tested in humans. aristo-group.com

Preclinical research involves a series of in vitro and in vivo studies. mdpi.com In vitro assays will further characterize the compound's mechanism of action and its effects on a wider panel of cancer cell lines, including multidrug-resistant ones. acs.org Advanced cell culture models, such as 3D spheroids and organoids, can provide more physiologically relevant data on tumor penetration and efficacy. mdpi.com

Subsequent in vivo studies in animal models are crucial for evaluating the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the drug on the body). americanpharmaceuticalreview.com These studies will also establish a preliminary safety profile, identifying any potential toxicities. The data generated during preclinical development are critical for filing an Investigational New Drug (IND) application with regulatory authorities to initiate clinical trials. aristo-group.com

Potential for Combination Research with Other Therapeutic Modalities (conceptual, pre-clinical)

Given the complexity of diseases like cancer, combination therapy has become a cornerstone of modern treatment strategies. nih.govmdpi.com Exploring the potential of this compound in combination with other therapeutic modalities at the preclinical level could unlock synergistic effects and overcome drug resistance. kyinno.com

Conceptual frameworks for combination therapies could involve pairing this compound with conventional chemotherapeutic agents, targeted therapies, or immunotherapies. nih.gov For instance, its unique mechanism of action targeting mitochondrial function might sensitize cancer cells to other drugs that act through different pathways. Preclinical studies would involve in vitro screening of various drug combinations to identify synergistic or additive interactions. kyinno.com Promising combinations would then be evaluated in animal models to assess their enhanced efficacy and safety profiles compared to monotherapy. nih.gov

The rationale for such combinations is to achieve a more potent therapeutic effect, potentially at lower doses of each agent, thereby minimizing toxicity. kyinno.com Successful preclinical combination studies could provide a strong basis for future clinical trials investigating novel treatment regimens for various cancers and potentially other diseases.

Q & A

Q. What are the primary natural sources of Gigantetrocin A, and what methodologies are used for its isolation?

this compound is primarily isolated from Goniothalamus giganteus (Annonaceae). Extraction typically involves solvent-based methods (e.g., methanol or ethanol), followed by chromatographic techniques such as column chromatography or HPLC for purification. Structural confirmation relies on spectroscopic methods like NMR and MS .

Q. What biological activities have been reported for this compound, and how are these activities experimentally validated?

this compound exhibits anti-inflammatory potential, particularly through COX-2 inhibition, as demonstrated via molecular docking studies and in vitro assays. Methodologies include:

- In silico analysis : Molecular docking with proteins like COX-2 using software such as Gaussian and Chem3D for geometry optimization .

- In vitro validation : Cytotoxicity assays (e.g., MTT) and cytokine profiling to quantify anti-inflammatory effects .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Key techniques include:

- NMR spectroscopy for determining stereochemistry and functional groups.

- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

- Chromatographic methods (TLC, HPLC) to assess purity and isolate intermediates during synthesis .

Advanced Research Questions

Q. What synthetic strategies have been successfully employed for the total synthesis of this compound, and what stereochemical challenges arise?

The first total synthesis involved a 17-step process starting from chiral dienediol precursors. Critical steps include:

- Cyclization : Using cobalt-based catalysts (e.g., Co(modp)₂) under oxygen to form the trans-THF ring with >95% diastereomeric excess .

- Stereocontrol : Challenges arise in maintaining configuration during hydroxyl group protection/deprotection and ensuring regioselectivity in THF ring formation .

Q. How can structural modifications of this compound enhance its bioactivity, and what experimental approaches guide these modifications?

Modifications often target hydroxyl groups. For example:

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

Contradictions may arise from variations in cell lines, assay conditions, or compound purity. Strategies include:

- Standardized protocols : Replicating studies under controlled conditions (e.g., identical cell lines, solvent controls).

- Comparative analysis : Cross-validating in silico, in vitro, and in vivo results to identify model-specific biases .

Q. What methodologies are used for metabolite profiling of this compound in complex biological matrices?

UPLC-QTOF-MS/MS is employed for high-resolution metabolite profiling. Key steps:

- Data acquisition : Positive/negative ionization modes to capture diverse metabolites.

- Data processing : Spectral matching against databases (e.g., PubChem) and statistical analysis (PCA) to identify biomarkers .

Q. How do in silico and in vitro data for this compound’s bioactivity compare, and what limitations exist in each approach?

- In silico : Predicts binding affinities (e.g., COX-2 inhibition) but may overlook pharmacokinetic factors like membrane permeability.

- In vitro : Provides functional data but requires rigorous controls (e.g., cytotoxicity thresholds). Integrating both approaches strengthens mechanistic hypotheses .

Methodological Considerations

- Experimental Design : For synthesis, prioritize catalysts that enhance stereoselectivity (e.g., Co(modp)₂) . For bioactivity studies, include positive controls (e.g., known COX-2 inhibitors) and validate purity via HPLC .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to address variability in biological replicates and report uncertainties in spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.